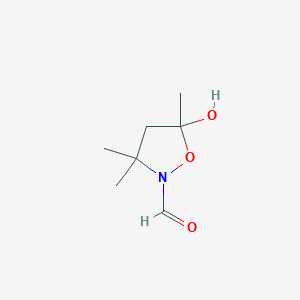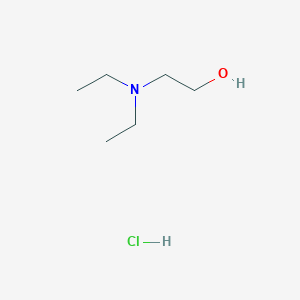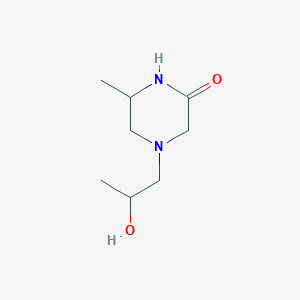
4-(2-Hydroxypropyl)-6-methylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxypropyl)-6-methylpiperazin-2-one, also known as HPPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a drug delivery agent. HPPMP is a piperazine derivative that is commonly used as a building block for the synthesis of various bioactive compounds.
Mechanism Of Action
The mechanism of action of 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one is not well understood. However, it is believed that 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one interacts with the cell membrane and enhances the permeability of drugs through the membrane. This allows for increased drug uptake and improved efficacy.
Biochemical And Physiological Effects
4-(2-Hydroxypropyl)-6-methylpiperazin-2-one has been shown to have low toxicity and is generally well tolerated in animal studies. It has also been shown to improve the bioavailability of drugs and enhance their therapeutic effects. 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for drug delivery applications.
Advantages And Limitations For Lab Experiments
The advantages of using 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one in lab experiments include its high efficiency, low toxicity, and ability to enhance drug efficacy. However, there are also some limitations to using 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one, such as its limited solubility in water and the need for specialized equipment for its synthesis.
Future Directions
There are many potential future directions for the use of 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one in scientific research. One area of interest is the development of novel drug delivery systems using 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one as a building block. Another potential future direction is the study of the mechanism of action of 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one and its interactions with cell membranes. Additionally, further research is needed to explore the potential applications of 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one in other fields such as nanotechnology and materials science.
Conclusion:
In summary, 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug delivery systems. Its unique chemical properties make it an ideal candidate for the development of novel drug delivery systems. Further research is needed to explore the full potential of 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one in scientific research and its potential applications in various fields.
Synthesis Methods
The synthesis of 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one involves the reaction of 2-methylpiperazine with propylene oxide in the presence of a catalyst such as potassium hydroxide. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The overall yield of this synthesis method is around 70-80%, making it a highly efficient and cost-effective approach for the production of 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one.
Scientific Research Applications
4-(2-Hydroxypropyl)-6-methylpiperazin-2-one has been extensively studied for its potential applications in drug delivery systems. It is commonly used as a building block for the synthesis of various bioactive compounds such as anticancer agents, antibiotics, and antiviral drugs. 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one has also been used as a surfactant in the formulation of nanoparticles for targeted drug delivery. The unique chemical properties of 4-(2-Hydroxypropyl)-6-methylpiperazin-2-one make it an ideal candidate for the development of novel drug delivery systems.
properties
CAS RN |
137066-48-9 |
|---|---|
Product Name |
4-(2-Hydroxypropyl)-6-methylpiperazin-2-one |
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
4-(2-hydroxypropyl)-6-methylpiperazin-2-one |
InChI |
InChI=1S/C8H16N2O2/c1-6-3-10(4-7(2)11)5-8(12)9-6/h6-7,11H,3-5H2,1-2H3,(H,9,12) |
InChI Key |
YODCUAYVOVZAMQ-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(=O)N1)CC(C)O |
Canonical SMILES |
CC1CN(CC(=O)N1)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



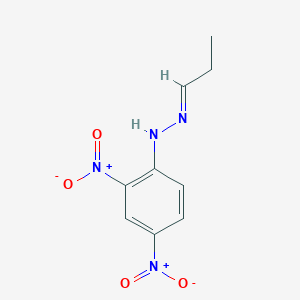

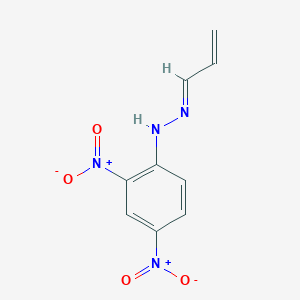
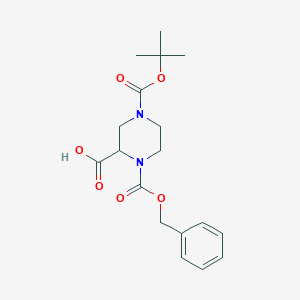
![N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide](/img/structure/B143259.png)
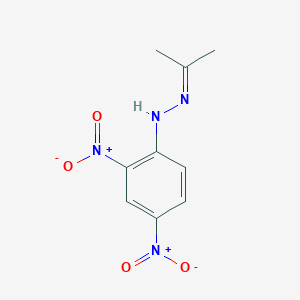



![N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B143277.png)

